

Biophysical Characteristics of BDP FL Labeled Lipids: An In-depth Technical Guide

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Compound of Interest

Compound Name: DOPE-PEG-BDP FL, MW 5000

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Introduction

BODIPY® FL (BDP FL) labeled lipids are a class of fluorescent probes widely utilized in cell biology, biophysics, and drug development to investigate the dynamic behavior of lipids in cellular and model membranes. The BODIPY® (boron-dipyrromethene) fluorophore, characterized by its high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental polarity, makes it an exceptional tool for fluorescently tagging various lipid species, including fatty acids, phospholipids, and cholesterol.[1][2] This guide provides a comprehensive overview of the core biophysical characteristics of BDP FL labeled lipids, detailed experimental protocols for their characterization and use, and visualizations of key experimental workflows.

Core Biophysical Properties

The utility of BDP FL labeled lipids stems from their favorable photophysical properties, which allow for sensitive and high-resolution imaging and quantification. Key quantitative data are summarized below.

Quantitative Photophysical Data

Property	Value	Lipid Analogue(s)	Conditions	Reference(s)
Absorption Maximum (λ_{abs})	~500-505 nm	BDP FL C5- Ceramide, BDP FL fatty acids	Methanol, various organic solvents	[1]
Emission Maximum (λ_{em})	~510-515 nm	BDP FL C5- Ceramide, BDP FL fatty acids	Methanol, various organic solvents	[1]
Molar Extinction Coefficient (ϵ)	>80,000 cm ⁻¹ M- 1	General BDP FL dyes	Methanol	[3]
Fluorescence Quantum Yield (Φ_F)	Approaching 1.0	General BDP FL dye conjugates of lipids	Organic solvents	[2]
Fluorescence Lifetime (τ)	~5 nanoseconds or longer	General BDP FL dyes	Aqueous solution	[2]

Environmental Sensitivity and Partitioning

While generally insensitive to solvent polarity, the fluorescence of BDP FL labeled lipids can be influenced by the local environment within a lipid bilayer.[4] For instance, the probe's fluorescence emission can shift from green to red at high concentrations due to the formation of excimers, a property that has been exploited to study lipid-rich domains.[2] BDP FL-cholesterol has been shown to partition into liquid-ordered (lo) phases in model membranes, mimicking the behavior of natural cholesterol.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of data obtained using BDP FL labeled lipids. The following section provides protocols for key experiments.

Protocol 1: Live Cell Staining of Lipid Droplets with BDP FL 493/503

This protocol describes the staining of neutral lipid droplets in live cultured cells using BDP FL 493/503, a lipophilic BDP FL derivative.

Materials:

- BDP FL 493/503 (stock solution in DMSO)
- Live cells cultured on glass-bottom dishes or chamber slides
- Phosphate-buffered saline (PBS), pre-warmed to 37°C
- Serum-free cell culture medium, pre-warmed to 37°C
- Fluorescence microscope with appropriate filter sets (e.g., excitation 488 nm, emission 500-550 nm)

Procedure:

- **Prepare Staining Solution:** Dilute the BDP FL 493/503 stock solution in serum-free cell culture medium to a final working concentration of 1-2 μM .
- **Cell Preparation:** Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
- **Staining:** Add the BDP FL 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- **Washing:** Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS to remove excess dye and reduce background fluorescence.
- **Imaging:** Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells immediately using a fluorescence microscope.

Protocol 2: Fatty Acid Uptake Assay Using BDP FL C16

This protocol outlines a method to quantify the uptake of long-chain fatty acids into cultured cells using BDP FL C16.

Materials:

- BDP FL C16 (stock solution in DMSO)
- Cultured cells (e.g., adipocytes, hepatocytes)
- Fatty acid-free bovine serum albumin (BSA)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Flow cytometer or fluorescence plate reader

Procedure:

- **Prepare BDP FL C16-BSA Complex:** Prepare a solution of fatty acid-free BSA in HBSS. Add the BDP FL C16 stock solution to the BSA solution while vortexing to achieve the desired final concentration (e.g., 1 μ M BDP FL C16, 0.1% BSA). Incubate for 15 minutes at 37°C to allow for complex formation.
- **Cell Preparation:** Seed cells in a multi-well plate and culture to the desired confluency. On the day of the assay, wash the cells with warm HBSS.
- **Initiate Uptake:** Add the BDP FL C16-BSA complex solution to the cells and incubate at 37°C for the desired time points (e.g., 1, 5, 15, 30 minutes).
- **Stop Uptake:** To stop the uptake, rapidly wash the cells three times with ice-cold HBSS containing 0.2% BSA to remove extracellular probe.
- **Quantification:**
 - **Flow Cytometry:** Detach the cells using trypsin, resuspend in cold PBS, and analyze the fluorescence intensity using a flow cytometer.
 - **Plate Reader:** Lyse the cells in a suitable buffer and measure the fluorescence intensity using a fluorescence plate reader.

Protocol 3: Synthesis of BDP FL-labeled Phosphatidylcholine

This protocol provides a general method for the synthesis of a BDP FL-labeled phosphatidylcholine, a key tool for studying membrane dynamics.

Materials:

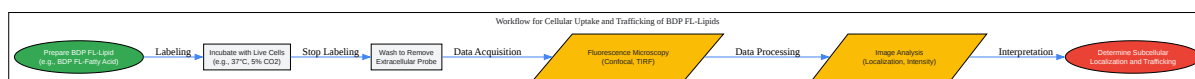
- 1-acyl-2-hydroxy-sn-glycero-3-phosphocholine (lyso-PC)
- BDP FL propionic acid, N-hydroxysuccinimide ester (BDP FL-X, SE)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM) or chloroform
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates

Procedure:

- **Reaction Setup:** Dissolve lyso-PC and BDP FL-X, SE in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add TEA or DIPEA to the reaction mixture to act as a base catalyst.
- **Reaction:** Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
- **Purification:** Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform) to isolate the BDP FL-labeled phosphatidylcholine.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.

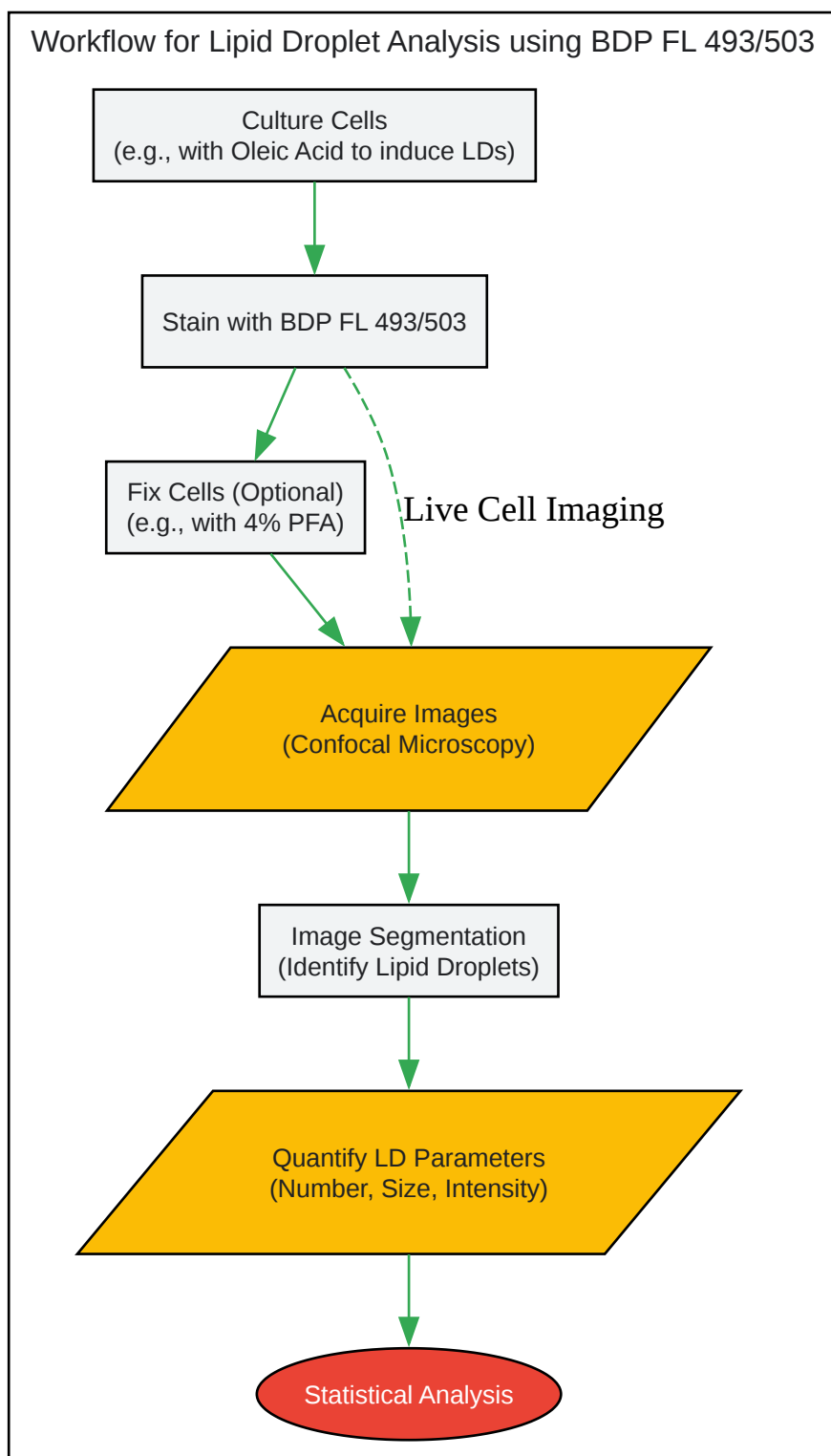
Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving BDP FL labeled lipids.



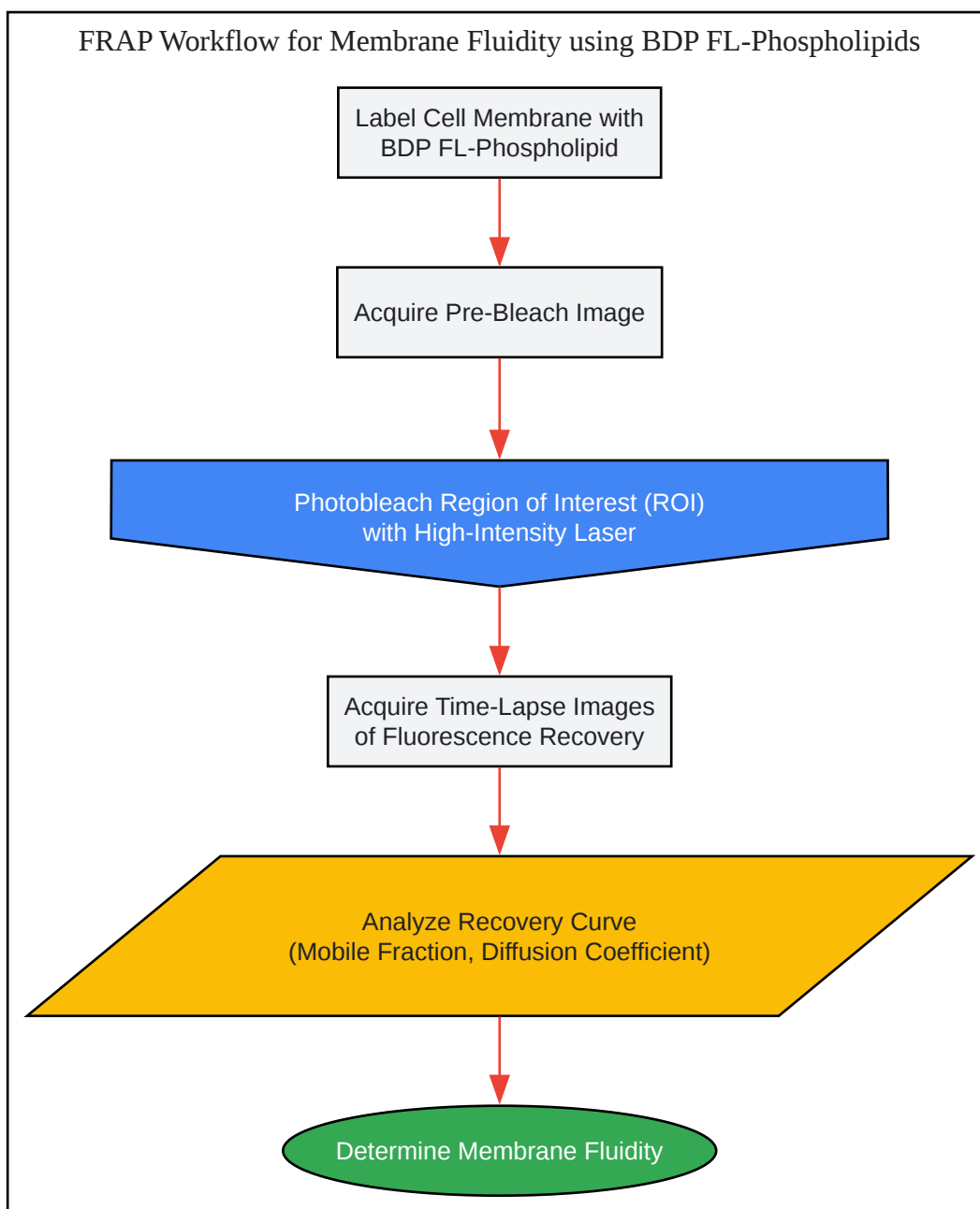
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Caption: Cellular uptake and trafficking workflow.



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Caption: Lipid droplet analysis workflow.



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Caption: FRAP methodology workflow.

Conclusion

BDP FL labeled lipids are invaluable tools for elucidating the complex roles of lipids in cellular processes. Their robust photophysical characteristics, coupled with the ability to chemically

conjugate the BDP FL fluorophore to a wide array of lipid species, provides researchers with a versatile toolkit for investigating membrane structure and function, lipid trafficking, and metabolism. The experimental protocols and workflows detailed in this guide offer a solid foundation for the successful application of these powerful fluorescent probes in a variety of research contexts, from fundamental cell biology to the development of novel therapeutics. As imaging technologies continue to advance, the utility of BDP FL labeled lipids in providing critical insights into the intricate world of lipid biology is set to expand even further.

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